molecular formula C11H14ClNO2 B2794116 5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 893751-15-0

5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B2794116
CAS No.: 893751-15-0
M. Wt: 227.69
InChI Key: MTGVVZQHFZESMO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with tetrahydro-2-furanylmethanol under acidic conditions. The nitro group is first reduced to an amine, followed by the formation of the ether linkage with tetrahydro-2-furanylmethanol . The reaction conditions often include the use of a strong acid like hydrochloric acid and a reducing agent such as iron powder or tin chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aniline or furan moieties.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or aniline positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and furan moieties can participate in binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of the tetrahydrofuran moiety.

    2-(Tetrahydro-2-furanylmethoxy)aniline: Lacks the chloro substitution.

    5-Chloro-2-(methoxymethoxy)aniline: Features a methoxymethoxy group instead of the tetrahydrofuran moiety.

Uniqueness

5-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline is unique due to the presence of both the chloro and tetrahydrofuran moieties, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biochemical applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

5-chloro-2-(oxolan-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGVVZQHFZESMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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